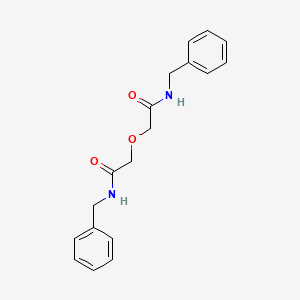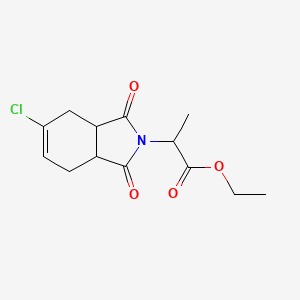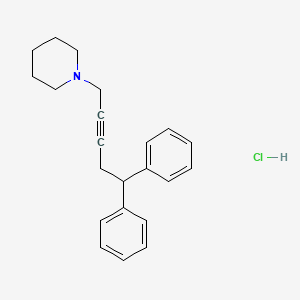methyl]-2-naphthyl acetate](/img/structure/B5000826.png)
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate, also known as DMAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. This compound has also been shown to increase plant growth and yield in agricultural studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate in lab experiments is its potential to produce significant results in a relatively short amount of time. However, one limitation is the potential for toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate. One area of focus could be the development of novel synthetic methods for this compound, which could lead to increased efficiency and reduced costs. Another area of focus could be the development of new pharmaceutical applications for this compound, including the treatment of other inflammatory conditions and cancers. Additionally, further research could be conducted to explore the potential use of this compound in other fields, such as agriculture and materials science.
Métodos De Síntesis
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate can be synthesized using a variety of methods, including acylation of 1-amino-2-naphthol with isobutyryl chloride, followed by reductive amination with dimethylamine. Other methods include the reaction of 1-acetylnaphthalene with 4-dimethylaminobenzaldehyde, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
1-[[4-(dimethylamino)phenyl](isobutyrylamino)methyl]-2-naphthyl acetate has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential to inhibit cancer cell growth. In agriculture, this compound has been studied for its potential use as a plant growth regulator. In material science, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
[1-[[4-(dimethylamino)phenyl]-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-16(2)25(29)26-24(19-10-13-20(14-11-19)27(4)5)23-21-9-7-6-8-18(21)12-15-22(23)30-17(3)28/h6-16,24H,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZGEMZOPHROCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)

![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-(4-bromophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5000775.png)
![1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B5000790.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5000798.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4,8-dimethyl-2(1H)-quinolinone](/img/structure/B5000834.png)

![1-[(4-bromophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5000845.png)

![propyl 3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5000857.png)
